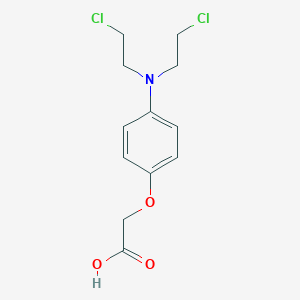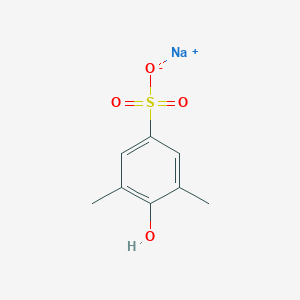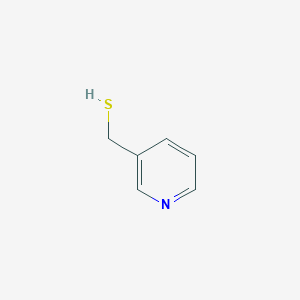
3-Pyridinemethanethiol
説明
3-Pyridinemethanethiol is a ketone with the formula CHCH(SH). It is a ligand that reacts with metals in a variety of coordination complexes . It also reacts with alkyl groups to form cyclic thioketones, which are intermediates in many organic syntheses .
Molecular Structure Analysis
The molecular structure of 3-Pyridinemethanethiol is represented by the formula C6H7NS . The InChI code for this compound is 1S/C6H7NS/c8-5-6-2-1-3-7-4-6/h1-4,8H,5H2 .Chemical Reactions Analysis
3-Pyridinemethanethiol is known to react with metals in a variety of coordination complexes . It also reacts with alkyl groups to form cyclic thioketones . More detailed information about its chemical reactions was not found in the search results.Physical And Chemical Properties Analysis
3-Pyridinemethanethiol has a molecular weight of 125.19 . It is stored in an inert atmosphere at 2-8°C . The compound is a liquid at room temperature .科学的研究の応用
Antistatic Coatings
PEDOT can be used to create antistatic coatings. These coatings can prevent the buildup of static electricity, which can be useful in a variety of industrial settings .
Cathodes in Capacitors
PEDOT can be used in the construction of cathodes in capacitors. Capacitors are key components in many electronic devices, and the properties of PEDOT can enhance their performance .
Through-hole Plating
In the electronics industry, PEDOT can be used for through-hole plating, a process used to electrically connect different layers of a printed circuit board .
OLEDs and OFETs
PEDOT has applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). These are key components in many modern electronic devices .
Photovoltaics
PEDOT can be used in photovoltaic devices, which convert light into electricity. This is a key technology in the field of renewable energy .
Electrochromic Applications
PEDOT can be used in electrochromic devices, which can change color in response to an applied electric field .
Organic Synthesis
Thiols are often used as building blocks in the synthesis of larger organic molecules. They can participate in a variety of reactions, including those that form carbon-sulfur bonds .
Metal Extraction
Thiols can bind to certain metals, forming complexes. This property is used in the mining industry to extract metals from ores .
Biochemistry
In biochemistry, thiols are found in many important molecules, such as the amino acid cysteine and the antioxidant glutathione .
Materials Science
Thiols can form self-assembled monolayers on metal surfaces, which can be used to modify the surface properties of materials .
Analytical Chemistry
Thiols can be used as reagents in analytical chemistry. For example, they can react with certain compounds to produce colored products, which can be measured to determine the concentration of the compounds .
Medicine
Some thiols have medicinal properties. For example, they can be used as antidotes to treat heavy metal poisoning .
Safety And Hazards
3-Pyridinemethanethiol is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation .
Relevant Papers Several papers were found during the search, but none of them specifically focused on 3-Pyridinemethanethiol. They mostly discuss related compounds and their applications .
特性
IUPAC Name |
pyridin-3-ylmethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS/c8-5-6-2-1-3-7-4-6/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXKCLHOVPXMCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20170092 | |
| Record name | 3-Pyridinemethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridinemethanethiol | |
CAS RN |
17617-05-9 | |
| Record name | 3-Pyridinemethanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17617-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinemethanethiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017617059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinemethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (pyridin-3-yl)methanethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PYRIDINEMETHANETHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YGR16Z02P2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



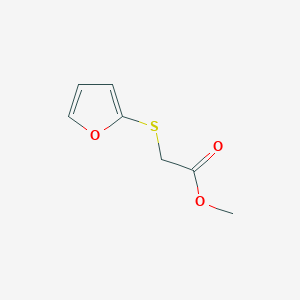
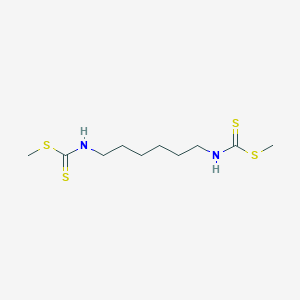
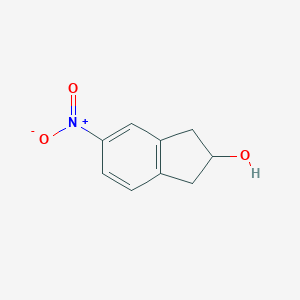
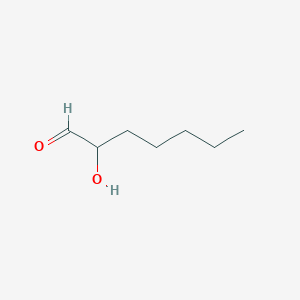
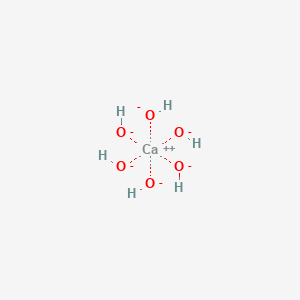

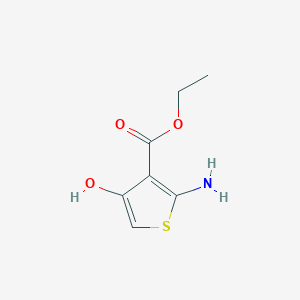
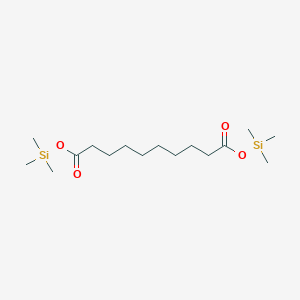
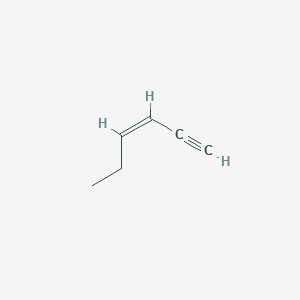
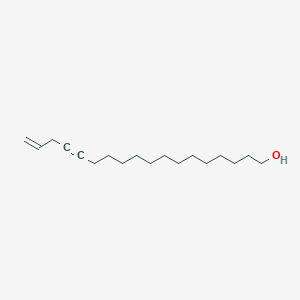
![1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL](/img/structure/B95486.png)
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate](/img/structure/B95488.png)
